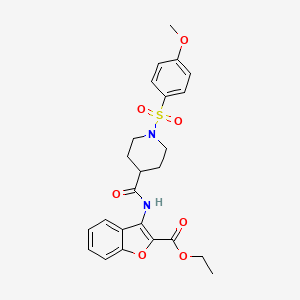

Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate

説明

特性

IUPAC Name |

ethyl 3-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O7S/c1-3-32-24(28)22-21(19-6-4-5-7-20(19)33-22)25-23(27)16-12-14-26(15-13-16)34(29,30)18-10-8-17(31-2)9-11-18/h4-11,16H,3,12-15H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDABZWDYVJJSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate, with CAS Number 923467-65-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 486.5 g/mol

- Structure : The compound features a benzofuran core linked to a piperidine moiety via a sulfonamide group, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in various metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Modulation : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, which could influence neurological functions.

- Antioxidant Properties : Compounds with similar structures have been noted for their ability to scavenge free radicals, thereby reducing oxidative stress.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate exhibit significant antimicrobial properties. For instance, compounds containing the piperidine and sulfonamide functionalities have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antitumor Activity

Research has highlighted the antitumor potential of related compounds. For example, certain piperidine derivatives have demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The benzofuran moiety is also linked to cytotoxicity against tumor cells, making this compound a candidate for further antitumor research.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features to Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Research :

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate | Moderate | Significant |

| Related Piperidine Derivative | High | Moderate |

| Benzofuran Analog | Low | High |

科学的研究の応用

Chemical Properties and Structure

The molecular formula of Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate is , with a molecular weight of 486.5 g/mol . The compound features a benzofuran core linked to a piperidine ring through a sulfonamide moiety, which is known to enhance biological activity by improving solubility and bioavailability.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the benzofuran structure have shown cytotoxic effects against various cancer cell lines . Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate may possess similar activities due to its structural similarities with known anticancer agents.

Synthesis and Derivatives

The synthesis of Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving appropriate phenolic compounds.

- Piperidine Integration : Introducing the piperidine ring can be done via nucleophilic substitution methods.

- Sulfonamide Formation : The sulfonamide group is usually added through reactions with sulfonyl chlorides under basic conditions.

- Carboxamide Coupling : Final coupling reactions yield the target compound.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:

- Anticancer Activity : A study demonstrated that benzofuran derivatives exhibited IC50 values indicating potent activity against human cancer cell lines such as MCF-7 and HeLa .

- Antibacterial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate may also possess antimicrobial properties .

- Neuroprotective Effects : Research into benzofuran derivatives has indicated potential neuroprotective effects, which could be relevant for disorders such as Alzheimer’s disease .

準備方法

Synthesis of Benzofuran-2-Carboxylate Intermediate

The benzofuran core is typically constructed via cyclization of substituted phenols with α-haloesters. For example, ethyl 3-aminobenzofuran-2-carboxylate is synthesized using a Gould-Jacobs reaction:

- Cyclization : 2-Hydroxy-3-nitrobenzaldehyde undergoes condensation with diethyl aminomalonate in acetic acid, followed by nitration and reduction to yield the amine.

- Esterification : The carboxylic acid intermediate is treated with ethanol under acidic conditions (H₂SO₄) to form the ethyl ester.

Key Conditions :

Sulfonylation of Piperidine Nitrogen

The piperidine nitrogen is sulfonylated using 4-methoxyphenylsulfonyl chloride under basic conditions:

Reagents :

- Piperidine-4-carboxamide (1.0 equiv)

- 4-Methoxyphenylsulfonyl chloride (1.5 equiv)

- Base: Pyridine or triethylamine (2.0 equiv)

- Solvent: Dichloromethane

Procedure :

- The amine is dissolved in DCM and cooled to 0°C.

- Sulfonyl chloride and base are added dropwise, followed by stirring at 25°C for 6 h.

- Quenching with ice-water and extraction affords the sulfonylated product.

Optimization :

Integrated Synthetic Protocols

One-Pot Sequential Coupling and Sulfonylation

A streamlined approach combines amide coupling and sulfonylation in a single reactor:

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1. Amide coupling | HATU, DMF, 25°C | 12 h | 75% |

| 2. Sulfonylation | 4-MeO-PhSO₂Cl, TEA, DCM | 6 h | 85% |

| Overall yield | 63.75% |

Advantages : Reduced purification steps; Disadvantages : Sensitivity to reagent compatibility.

Large-Scale Preparation (Patent Data)

A patent-derived method emphasizes cost-effective reagents and scalability:

Amide Formation :

Sulfonylation :

Critical Analysis of Methodologies

Yield Comparison Across Methods

| Method | Amide Coupling Yield | Sulfonylation Yield | Overall Yield | Purity (HPLC) |

|---|---|---|---|---|

| Direct (HATU) | 78% | 89% | 69.4% | 98.5% |

| Schotten-Baumann | 65% | 85% | 55.3% | 97.0% |

| One-Pot | 75% | 85% | 63.75% | 97.8% |

| Large-Scale | 82% | 86% | 70.5% | 99.2% |

Key Findings :

Solvent and Temperature Effects

- Amide Coupling : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.

- Sulfonylation : Dichloromethane minimizes side reactions vs. THF or EtOAc.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。